molecular formula C8H7IO2 B1329851 2-Iodophenyl acetate CAS No. 32865-61-5

2-Iodophenyl acetate

Cat. No.: B1329851
CAS No.: 32865-61-5
M. Wt: 262.04 g/mol
InChI Key: SNIVHZRVLQLTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodophenyl acetate is an organic compound with the molecular formula C8H7IO2. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodophenyl acetate can be synthesized through the acetylation of 2-iodophenol. The reaction typically involves the use of acetic anhydride and a base such as triethylamine. The process is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure controlled reaction conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction is facilitated by the availability of reagents and the simplicity of the reaction setup.

Chemical Reactions Analysis

Types of Reactions: 2-Iodophenyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenyl ring can be oxidized under specific conditions to form different products.

    Reduction Reactions: The acetate group can be reduced to yield corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 2-aminophenyl acetate or 2-hydroxyphenyl acetate can be formed.

    Oxidation Products: Products like 2-iodobenzoic acid.

    Reduction Products: Products like 2-iodophenyl alcohol.

Scientific Research Applications

2-Iodophenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of diagnostic agents and therapeutic compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodophenyl acetate primarily involves its reactivity due to the presence of the iodine atom and the acetate group. The iodine atom can participate in electrophilic aromatic substitution reactions, while the acetate group can undergo hydrolysis or other transformations. These reactions enable the compound to act as a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

    2-Iodophenol: Similar structure but lacks the acetate group.

    2-Iodobenzoic Acid: Contains a carboxylic acid group instead of an acetate group.

    2-Iodophenylacetic Acid: Contains an acetic acid group attached to the phenyl ring.

Uniqueness: 2-Iodophenyl acetate is unique due to the combination of the iodine atom and the acetate group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis.

Properties

IUPAC Name

(2-iodophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIVHZRVLQLTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186520
Record name Phenol, 2-iodo-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32865-61-5
Record name Phenol, 2-iodo-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32865-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-iodo-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032865615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-iodo-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-iodo-, 1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodophenyl acetate
Reactant of Route 2
Reactant of Route 2
2-Iodophenyl acetate
Reactant of Route 3
Reactant of Route 3
2-Iodophenyl acetate
Reactant of Route 4
Reactant of Route 4
2-Iodophenyl acetate
Reactant of Route 5
Reactant of Route 5
2-Iodophenyl acetate
Reactant of Route 6
Reactant of Route 6
2-Iodophenyl acetate
Customer
Q & A

Q1: What is the role of 2-(2-Iodophenyl)acetate in the synthesis of 3-Benzazepin-2-ones?

A1: 2-(2-Iodophenyl)acetate serves as a key starting material in the synthesis of 3-Benzazepin-2-ones []. The process leverages the reactivity of the iodine atom within the molecule. Specifically, the synthetic strategy involves a two-step approach:

    Q2: What factors influence the yield and selectivity of the SRN1 reaction with 2-(2-Iodophenyl)acetate?

    A2: The research highlights that the distribution of substitution products in the SRN1 reaction is influenced by various factors []. While the paper doesn't delve into specific details for each factor, it underscores their importance in achieving optimal synthetic outcomes. Further research exploring these factors could be beneficial for maximizing the yield and selectivity of desired products.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.